Home > Products > Screening Compounds P52446 > Florbetaben F-18
Florbetaben F-18 - 902143-01-5

Florbetaben F-18

Catalog Number: EVT-1581856
CAS Number: 902143-01-5
Molecular Formula: C21H26FNO3
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Florbetaben ((18)F) is a member of the class of stilbenoids in which the para-hydrogens of stilbene are replaced by methylamino and 2-{2-[2-((18)F)fluoroethoxy]ethoxy}ethoxy) groups. A positron emission tomography imaging ligand for the detection of amyloid aggregation associated with Alzheimer disease. It has a role as a radioactive imaging agent. It is a stilbenoid, a substituted aniline, a secondary amino compound, a (18)F radiopharmaceutical, a polyether and an aromatic ether.
Florbetaben is a fluorine-18 (18F)-labeled stilbene derivative used for Positron Emission Tomography (PET) imaging of the brain. It is used for the non-invasive detection of the density of ß-amyloid neuritic plaques in the brain of adult patients with cognitive impairment.
Florbetaben f-18 is a Radioactive Diagnostic Agent. The mechanism of action of florbetaben f-18 is as a Positron Emitting Activity.
Florbetaben (18F) is a stilbene derivative labeled with the positron-emitting isotope fluorine F 18, that may be used for positron emission tomography (PET) detection of beta-amyloid neuritic plaques and other amyloid protein deposits. Upon administration, F 18-florbetaben exhibits differential retention in regions that contain certain amyloid deposits. Differences in signal intensity between tissues showing specific and non-specific uptake of F 18-florbetaben allows for the detection of amyloid neuritic plaques in patients being evaluated for Alzheimer's disease, and potentially the detection of amyloid deposits in amyloidosis.
Source and Classification

Florbetaben F-18 was developed by Bayer Healthcare and Piramal Imaging, with its first human use reported in 2008. It falls under the category of radiolabeled compounds used in neuroimaging, specifically targeting amyloid beta deposits associated with Alzheimer's disease. The compound is approved by regulatory bodies such as the United States Food and Drug Administration and the European Medicines Agency for clinical use.

Synthesis Analysis

Methods and Technical Details

The synthesis of Florbetaben F-18 typically involves a two-step process starting with an N-Boc-protected precursor. The first step is radiofluorination, where aqueous fluoride-18 is dried and reacted with the precursor in dimethyl sulfoxide at elevated temperatures. Following this, the N-Boc protecting group is removed using hydrochloric acid to yield the final product.

Recent advancements have introduced automated microfluidic synthesis methods that enhance efficiency and yield. For instance, a method utilizing a microdroplet reactor allows for high molar activity production with reduced reagent quantities, achieving over 98% radiochemical purity and significant yields within approximately 55 minutes .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the synthesis of Florbetaben F-18 include:

  1. Radiofluorination Reaction: This reaction involves the substitution of a hydrogen atom on the precursor with a radioactive fluorine-18 atom under specific conditions (high temperature and anhydrous medium).
  2. Deprotection Reaction: The removal of the N-Boc protecting group using hydrochloric acid allows for the formation of the active compound.

These reactions are crucial for ensuring that Florbetaben F-18 retains its desired properties for effective imaging.

Mechanism of Action

Process and Data

Florbetaben F-18 operates by binding selectively to amyloid beta plaques in the brain. Upon administration, it crosses the blood-brain barrier and accumulates in areas with high concentrations of amyloid deposits. The binding affinity to these plaques allows for visualization during PET scans, providing critical information regarding amyloid deposition in patients suspected of having Alzheimer's disease.

Quantitative assessments using standardized uptake values can correlate with clinical findings, enhancing diagnostic accuracy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Florbetaben F-18 exhibits several key physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under standard storage conditions but requires careful handling due to its radioactive nature.
  • Half-life: Approximately 110 minutes, allowing for effective imaging within a feasible time frame post-administration.

These properties make Florbetaben suitable for clinical applications in neuroimaging.

Applications

Scientific Uses

Florbetaben F-18 is primarily utilized in PET imaging to assess amyloid beta deposition in patients with cognitive impairment or suspected Alzheimer's disease. Its applications include:

  1. Diagnosis: Assisting clinicians in differentiating between Alzheimer's disease and other forms of dementia.
  2. Research: Facilitating studies on amyloid pathology's role in neurodegenerative diseases.
  3. Therapeutic Monitoring: Evaluating treatment efficacy by measuring changes in amyloid burden over time.

The ability to visualize amyloid plaques has significant implications for early diagnosis and intervention strategies in Alzheimer's disease management .

Development and Rationale for Florbetaben F-18 as a β-Amyloid Imaging Agent

Historical Context of β-Amyloid PET Tracer Development

The development of β-amyloid (Aβ) positron emission tomography (PET) tracers revolutionized Alzheimer’s disease (AD) diagnostics by enabling in vivo detection of pathological amyloid plaques, previously only possible through postmortem histopathology. The first-generation tracer Pittsburgh Compound-B ([¹¹C]PiB), introduced in 2004, demonstrated high affinity for Aβ plaques but was limited by carbon-11’s 20-minute half-life, requiring an onsite cyclotron for production [1] [7]. This constraint spurred efforts to develop fluorine-18-labeled tracers (half-life: 110 minutes), allowing centralized production and wider distribution. Florbetaben F-18 emerged from a global multicenter development program (phases 0–III) and received FDA and EMA approval in 2014, fulfilling the need for a practical, clinically accessible amyloid imaging agent [1] [10]. Its validation against postmortem histopathology established it as a reliable tool for estimating neuritic plaque density, integrating biomarker-based diagnosis into AD clinical workflows [8].

Table 1: Evolution of Key Amyloid PET Tracers

RadiotracerIsotope (Half-Life)Approval StatusPrimary Clinical Advantage
[¹¹C]PiBCarbon-11 (20 min)Research useGold standard for Aβ affinity
FlorbetapirFluorine-18 (110 min)FDA/EMA approvedLogistics; 30-50 min wait time
FlutemetamolFluorine-18 (110 min)FDA/EMA approved[¹¹C]PiB analog structure
FlorbetabenFluorine-18 (110 min)FDA/EMA approvedValidated vs. histopathology; low white matter noise

Structural Design and Radiolabeling Strategies for Fluorine-18 Stilbene Derivatives

Florbetaben (chemical name: 4-[(E)-2-(4-{2-[2-(2-[¹⁸F]fluoroethoxy)ethoxy]ethoxy}phenyl)vinyl]-N-methylaniline) is a polyethylene glycol-modified stilbene derivative optimized for blood-brain barrier permeability and Aβ affinity. Its core structure features a stilbene backbone that enables π-π stacking with amyloid fibrils, while the triethylene glycol chain enhances solubility and reduces non-specific binding [1] [7]. Radiolabeling involves nucleophilic substitution of a precursor tosylate group with [¹⁸F]fluoride, achieving high radiochemical purity (>95%) and specific activity (>300 GBq/μmol) [10]. The ¹⁸F label is introduced late in the synthesis to minimize loss due to decay, and purification via reverse-phase HPLC ensures clinical-grade product consistency [7].

Preclinical Validation: Selectivity for β-Amyloid Plaques Over Tau and α-Synuclein Pathologies

Preclinical studies confirmed florbetaben’s nanomolar affinity for synthetic Aβ fibrils (Kd = 6.7 nM) and selective binding to amyloid plaques in AD brain homogenates. Autoradiography and immunohistochemistry of postmortem AD tissues demonstrated colocalization of florbetaben with thioflavin-S-positive plaques but not with tau neurofibrillary tangles or α-synuclein Lewy bodies [1] [4]. Notably, florbetaben showed <5% binding to non-Aβ pathologies in frontotemporal dementia or dementia with Lewy bodies brain sections [1]. In transgenic mouse models (APP-Swe), florbetaben uptake increased significantly with age (+16.6% at 20 months; p<0.001), correlating with plaque burden [1].

Table 2: Florbetaben Binding Specificity in Neurodegenerative Pathologies

PathologyTarget ProteinFlorbetaben BindingEvidence
Alzheimer’s diseaseβ-Amyloid plaquesHigh (Autoradiography)Colocalization with thioflavin-S [1]
Frontotemporal dementiaTau fibrilsUndetectableNo binding in FTLD tissues [3]
Dementia with Lewy bodiesα-Synuclein aggregatesUndetectableImmunohistochemistry [1]
Vascular dementiaNon-Aβ depositsLow (25% of cases)Minimal overlap [3]

Comparative Advantages Over Carbon-11-Labeled Tracers in Clinical Accessibility

Florbetaben’s fluorine-18 label confers critical logistical advantages over [¹¹C]PiB:

  • Extended Half-Life: Enables production at regional cyclotron facilities with overnight distribution (vs. onsite synthesis for [¹¹C]PiB) [2] [10].
  • Standardized Imaging Windows: Florbetaben scans use a 90–110-minute uptake period post-injection, accommodating clinical scheduling (vs. 40–60 min for [¹¹C]PiB) [2] [3].
  • Reduced White Matter Noise: Florbetaben exhibits more homogeneous white matter uptake than [¹¹C]PiB (p<0.001), improving cortical contrast for visual reads. White matter texture analysis shows lower variance in homogeneity and energy metrics, minimizing age-related confounding [4] [6].
  • Quantification Robustness: Florbetaben SUVR values correlate strongly with [¹¹C]PiB (global r=0.97; p<0.0001), though with a narrower dynamic range (AD vs. HC: +56% vs. +75% for PiB). Centiloid cutoffs established for florbetaben (early Aβ: 13.5 CL; established Aβ: 35.7 CL) enhance sensitivity to emerging pathology [2] [7] [8].

Table 3: Performance Comparison of Florbetaben vs. [¹¹C]PiB

Parameter[¹¹C]PiBFlorbetabenClinical Implication
Half-life20 min110 minWider distribution [2] [10]
Cortical SUVR in AD (vs. HC)+75%+56%Slightly lower dynamic range [2]
White matter homogeneityAge-correlatedAge-stableReduced reading variability [4]
Scan time post-injection40–60 min90–110 minFlexible scheduling [3]
Histopathology concordance90%96% (visual reads)High diagnostic accuracy [1] [8]

Florbetaben F-18 exemplifies the optimization of molecular imaging agents for real-world clinical deployment, balancing affinity, specificity, and practicality to advance AD diagnostics beyond the limitations of first-generation compounds.

Properties

CAS Number

902143-01-5

Product Name

Florbetaben F-18

IUPAC Name

4-[(E)-2-[4-[2-[2-(2-(18F)fluoranylethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methylaniline

Molecular Formula

C21H26FNO3

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1

InChI Key

NCWZOASIUQVOFA-FWZJPQCDSA-N

SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

Synonyms

18F-BAY94-9172
18F-florbetaben
4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene
BAY 94-9172
BAY94 9172
BAY94-9172
florbetaben

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.